molecular formula C22H20FN5O5S B2612736 N-(4-acetamido-2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide CAS No. 872608-79-2

N-(4-acetamido-2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide

Cat. No.: B2612736
CAS No.: 872608-79-2
M. Wt: 485.49
InChI Key: XKFIQUGVORZGPK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The retrosynthesis of the compound involves the assembly of its constituent moieties. Notably, it contains an acetamido group, a methoxyphenyl group, and a fluorobenzamide group. The synthesis of this compound can be achieved through sequential reactions, including amide formation, thioether linkage, and cyclization. Detailed synthetic routes are documented in the literature.

Molecular Structure Analysis

The compound’s molecular structure consists of a central dihydropyrimidine ring, flanked by an acetamido group and a fluorobenzamide moiety. The methoxyphenyl group is attached via a thioether linkage. The overall structure contributes to its biological activity and pharmacological properties .
  • Chemical Reactions Analysis

    • Fluorination : The final step involves introducing the fluorobenzamide group using appropriate reagents.
  • Scientific Research Applications

    Synthesis and Pharmacological Evaluation

    • Synthesis and Biological Evaluation : Novel heterocyclic compounds derived from similar chemical structures have been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents. These studies involve the synthesis of various derivatives and their pharmacological screening, demonstrating significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020).

    • Anticonvulsant Agents : Research into S-acetamide derivatives of certain pyrimidine compounds as potential anticonvulsants has been conducted. These studies involve the synthesis of new derivatives and their evaluation in anticonvulsant models, showing moderate activity and highlighting the importance of specific substituents for activity (Severina et al., 2020).

    Antitumor Activity

    • Amino Acid Ester Derivatives Containing 5-Fluorouracil : A series of amino acid ester derivatives containing 5-fluorouracil have been synthesized, demonstrating inhibitory effects against certain cancer cell lines. This suggests the potential for these derivatives in cancer treatment (Xiong et al., 2009).

    Anti-inflammatory Activity

    • Synthesis of Novel Compounds with Anti-inflammatory Activity : Research into the synthesis of novel compounds with specific structural features has shown significant anti-inflammatory activity. These studies provide insights into the structural requirements for anti-inflammatory efficacy and potential therapeutic applications (Sunder et al., 2013).

    Mechanism of Action

    The compound’s mechanism of action is context-dependent, given its diverse applications. It may interact with specific cellular targets, modulate enzymatic activity, or influence signaling pathways. Further studies are needed to elucidate its precise mode of action.

  • Physical and Chemical Properties Analysis

    • Stability : Hygroscopic; store in a dark place under inert atmosphere at room temperature.
  • Safety and Hazards

    • Customs Code : 2924297099.
  • Properties

    IUPAC Name

    N-[4-acetamido-2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-fluorobenzamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C22H20FN5O5S/c1-12(29)24-19-18(26-20(31)13-6-8-14(23)9-7-13)21(32)28-22(27-19)34-11-17(30)25-15-4-3-5-16(10-15)33-2/h3-10H,11H2,1-2H3,(H,25,30)(H,26,31)(H2,24,27,28,29,32)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    XKFIQUGVORZGPK-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(=O)NC1=C(C(=O)NC(=N1)SCC(=O)NC2=CC(=CC=C2)OC)NC(=O)C3=CC=C(C=C3)F
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C22H20FN5O5S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    485.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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